![molecular formula C23H21N3O7S2 B2739022 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate CAS No. 477491-52-4](/img/structure/B2739022.png)
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
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Description
This compound is a derivative of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl . Isoquinolines are a type of nitrogen-containing heterocyclic compound that have been used in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including an isoquinoline group, a sulfonyl group, a benzamido group, a nitro group, and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, isoquinoline derivatives have been shown to exhibit various biological activities, which suggests they may undergo a range of chemical reactions .Scientific Research Applications
Inhibition of AKR1C3 in Cancer Therapy
- Potency : Highly potent (low nM) with a remarkable 1500-fold selectivity for AKR1C3 .
- Cellular Activity : Demonstrates good cellular potency by inhibiting AKR1C3 metabolism of a known dinitrobenzamide substrate .
N-Heterocyclic Building Block in Drug Design
- Examples : Thalifoline, pancratistin, thalflavine, and a steroidomimetic drug contain this structural motif .
Diversity-Oriented Synthesis
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S2/c1-2-33-23(28)19-13-20(26(29)30)34-22(19)24-21(27)16-7-9-18(10-8-16)35(31,32)25-12-11-15-5-3-4-6-17(15)14-25/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZWWKAHYZHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate |
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